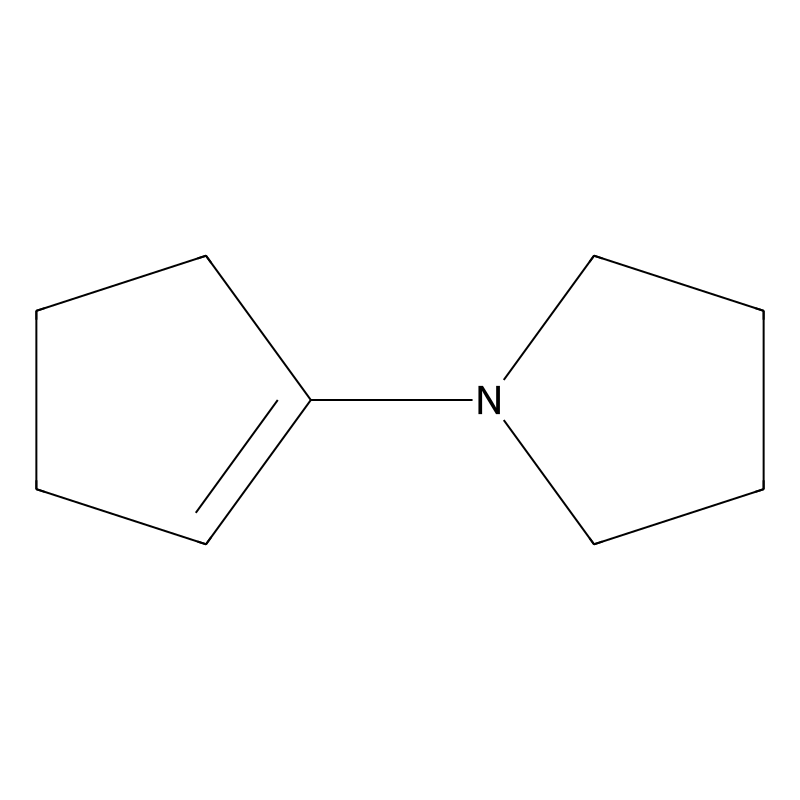1-Pyrrolidino-1-cyclopentene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis Precursor:
-Pyrrolidino-1-cyclopentene has been used as a building block in the synthesis of various natural products, including:
- Halichlorine: A halogenated marine natural product with potential antitumor properties [].
- Pinnaic acid and Tauropinnaic acid: Bioactive compounds found in certain sea squirts, exhibiting anti-inflammatory and analgesic activities [].
Research Applications:
Beyond its role as a synthetic precursor, 1-Pyrrolidino-1-cyclopentene has potential applications in other areas of scientific research:
- Medicinal chemistry: The unique structure of the molecule, combining a pyrrolidine ring and a cyclopentene, could be explored for the development of new drugs with specific biological activities. However, further research is needed to understand its potential therapeutic effects.
- Material science: The molecule's properties, such as its reactivity and potential for forming ring structures, could be investigated for its suitability in the development of new materials with specific functionalities. However, this area of research is still in its early stages.
1-Pyrrolidino-1-cyclopentene is an organic compound with the molecular formula and a molecular weight of approximately 137.23 g/mol. It features a pyrrolidine ring attached to a cyclopentene moiety, making it a unique bicyclic structure. This compound is also known by several other names, including N-(1-cyclopenten-1-yl)pyrrolidine and 1-(1-cyclopenten-1-yl)pyrrolidine . It is typically encountered as a colorless liquid and is characterized by its flammable nature and potential skin irritant properties .
- Nucleophilic Substitution Reactions: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Cycloaddition Reactions: The cyclopentene component can engage in Diels-Alder reactions, forming larger cyclic compounds.
- Oxidation Reactions: The compound may be oxidized to yield various nitrogen-containing derivatives, which can have different biological activities .
Several methods exist for synthesizing 1-Pyrrolidino-1-cyclopentene:
- Cyclization of Pyrrolidine Derivatives: Starting from pyrrolidine and cyclopentene precursors, cyclization reactions can yield the desired compound.
- One-Pot Reactions: Recent studies have demonstrated the feasibility of one-pot oxidative condensation reactions involving benzylamines and ketones to produce this compound efficiently .
- Reagents Utilization: Utilizing specific reagents under controlled conditions can enhance yields and selectivity during synthesis.
1-Pyrrolidino-1-cyclopentene finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
- Chemical Research: Its unique structure makes it a subject of interest in organic synthesis and reaction mechanism studies.
- Material Science: Potential applications in developing new materials due to its reactive nature and ability to form polymers .
Interaction studies involving 1-Pyrrolidino-1-cyclopentene focus on its reactivity with other chemical entities. These studies aim to understand how the compound interacts at the molecular level with biological systems or other chemical compounds. Such investigations are crucial for elucidating its potential therapeutic effects or toxicological profiles .
Several compounds share structural similarities with 1-Pyrrolidino-1-cyclopentene, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Pyrrolidinylcyclopentene | Bicyclic | Contains a nitrogen atom in the pyrrolidine ring |
| N-Methylpyrrolidine | Monocyclic | Lacks the cyclopentene moiety |
| 2-Pyrrolidinone | Monocyclic | Contains a carbonyl group instead of cyclopentene |
Uniqueness
The uniqueness of 1-Pyrrolidino-1-cyclopentene lies in its bicyclic structure, combining both pyrrolidine and cyclopentene functionalities, which may impart distinct chemical reactivity and biological activity compared to similar compounds. This structural configuration allows for diverse synthetic pathways and potential applications in various fields, particularly in medicinal chemistry.
XLogP3
GHS Hazard Statements
H226 (91.11%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant







